molecular formula C21H20N4O4S B2425074 N-(3,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946235-52-5

N-(3,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2425074
CAS RN: 946235-52-5
M. Wt: 424.48
InChI Key: PIPPMLVDRXGNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Chemical Synthesis

Heterocyclic derivatives, such as those involving thieno[3,2-d]pyrimidines, are significant in the development of new pharmacological agents. For example, the synthesis and X-ray structure determination of heterocyclic derivatives have been explored for their potential in creating new molecular entities with diverse biological activities. The detailed structural analysis through X-ray crystallography aids in understanding the molecular configuration and its implications for binding affinity and specificity towards biological targets (Banfield, Fallon, & Gatehouse, 1987).

Kinase Inhibition for Therapeutic Applications

Specific compounds within the thieno[3,2-d]pyrimidine class have been designed as inhibitors for certain kinases. For instance, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine has shown inhibitory activity against CLK1 and DYRK1A kinases. The inhibition of these kinases is crucial for therapeutic strategies against various diseases, including cancer and neurodegenerative disorders. The determination of the complete crystal structure of such compounds facilitates the elucidation of their mechanism of action at the molecular level (Guillon et al., 2013).

Antimicrobial Activity

The synthesis of new heterocyclic compounds incorporating various moieties, such as the antipyrine moiety, demonstrates significant antimicrobial activity. These compounds are synthesized through various chemical reactions and evaluated for their effectiveness against a range of microbial agents. The study of these compounds' structure-activity relationship helps in the design of more potent and selective antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-11-7-12(2)23-20-17(11)18-19(30-20)21(27)25(10-22-18)9-16(26)24-13-5-6-14(28-3)15(8-13)29-4/h5-8,10H,9H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPPMLVDRXGNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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